2-Bromo-3',4'-difluorobenzophenone
Overview
Description
2-Bromo-3’,4’-difluorobenzophenone is an organic compound with the molecular formula C13H7BrF2O and a molecular weight of 297.09 g/mol It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3’,4’-difluorobenzophenone typically involves the bromination and fluorination of benzophenone derivatives. One common method is the bromination of 3’,4’-difluorobenzophenone using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of 2-Bromo-3’,4’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3’,4’-difluorobenzophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzophenone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-3’,4’-difluorobenzophenone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,4’-difluorobenzophenone involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4’,5’-difluorobenzophenone
- 2-Bromo-2’,3’-difluorobenzophenone
- 2-Bromo-3’,5’-difluorobenzophenone
Uniqueness
2-Bromo-3’,4’-difluorobenzophenone is unique due to the specific positioning of the bromine and fluorine atoms on the benzophenone structure. This unique substitution pattern can result in distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
2-Bromo-3',4'-difluorobenzophenone is a substituted benzophenone compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity against various cellular targets, particularly in cancer research.
Synthesis
The synthesis of this compound typically involves bromination and fluorination of benzophenone derivatives. A common method includes the bromination of 3',4'-difluorobenzophenone using bromine or a brominating agent under controlled conditions. This compound can serve as a versatile building block in organic synthesis, facilitating the development of more complex molecules.
The biological activity of this compound is primarily attributed to its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds and interact with nucleophiles, while the halogen atoms (bromine and fluorine) can participate in halogen bonding and other non-covalent interactions. These interactions are crucial for modulating the compound’s reactivity and biological effects.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can bind to the colchicine site of tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 (breast) | ~5 | Disruption of microtubule dynamics |
HT-29 (colon) | ~10 | Induction of apoptosis via caspase activation | |
A549 (lung) | ~8 | Inhibition of cell proliferation |
Case Studies
- Study on Anticancer Activity : A study investigating various derivatives found that compounds similar to this compound demonstrated potent activity against multidrug-resistant cell lines, highlighting their potential as therapeutic agents in resistant cancers .
- Mechanistic Insights : Another research effort focused on the mechanism by which these compounds induce apoptosis. It was found that specific derivatives could activate caspases without causing mitochondrial depolarization, suggesting alternative pathways for inducing cell death .
Additional Biological Activities
Beyond anticancer properties, this compound has been evaluated for other biological activities:
- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties against various bacterial strains, although specific data on this compound is limited.
- Interaction with Biomolecules : The compound's ability to interact with proteins and enzymes suggests potential applications in drug design and development.
Properties
IUPAC Name |
(2-bromophenyl)-(3,4-difluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNIMPNFULRTQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001257551 | |
Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-65-9 | |
Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-65-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Bromophenyl)(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001257551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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